molecular formula C20H19N5O2S2 B4628651 7-[({4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

7-[({4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B4628651
M. Wt: 425.5 g/mol
InChI Key: AGDIACBKLPQKFQ-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemical compounds known as thiazolo[3,2-a]pyrimidin-5-ones. These compounds are notable for their diverse applications in pharmaceutical and chemical research.

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidin-5-ones often involves reactions of thiouracils with bromoacetylenes or other related reactants. For instance, Elokhina et al. (1996) detailed the synthesis of 3-acyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ones through the reaction of 1-acyl-2-bromoacetylenes with 6-methyl-2-thiouracil (Elokhina et al., 1996).

Molecular Structure Analysis

The molecular structure of related compounds has been established through techniques like X-ray structural analysis. For example, the structure of 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one was confirmed using this method by Elokhina et al. (1996) (Elokhina et al., 1996).

Chemical Reactions and Properties

Various chemical reactions are involved in the synthesis and modification of thiazolo[3,2-a]pyrimidin-5-ones. For instance, Suzuki et al. (1992) synthesized a series of thiadiazolo[3,2-a]triazolo[4,5-d]pyrimidin-9(3H)-one derivatives through a sequence of reactions including nitration, chlorination, and amination (Suzuki et al., 1992).

Scientific Research Applications

Chemical Transformations and Derivative Synthesis

Research has shown that thiazolopyrimidin derivatives, including those structurally similar to the compound , undergo interesting chemical transformations. For example, studies on the ring-opening and rearrangement reaction of thiazolopyrimidin derivatives have been explored, revealing potential pathways for synthesizing novel compounds with potential applications in medicinal chemistry and material science. These transformations include N–N bond cleavage and S–C bond cleavage, leading to various acylaminopyrimidine derivatives and aminopyrimidinethione derivatives (Okabe, Taniguchi, & Maekawa, 1974).

Antimicrobial Activities

Derivatives similar to the compound of interest have demonstrated promising antimicrobial activities. A study on the synthesis and antifungal activity of pyrazolopyrimidines derivatives revealed that certain derivatives exhibited significant antifungal abilities against phytopathogenic fungi, suggesting their potential use as antifungal agents in agricultural and pharmaceutical applications (Zhang et al., 2016).

Antiviral Research

Compounds structurally related to 7-[({4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one have been evaluated for their antiviral properties. Notably, some thiazolopyrimidin derivatives have shown activity against HIV-1, highlighting their potential as leads for developing new antiviral therapies (Danel, Pedersen, & Nielsen, 1998).

Antimicrobial and Antitumor Potentials

A series of thiazolopyrimidines were synthesized and assessed for their antimicrobial and antitumor properties, with some compounds exhibiting promising activities. This suggests the versatility of thiazolopyrimidin derivatives in developing new therapeutic agents for treating various diseases (El-Bendary, El-Sherbeny, & Badria, 1998).

Synthetic Methodologies

Innovative synthetic methodologies for creating thiazolopyrimidin derivatives offer new avenues for the development of compounds with potential applications in drug discovery and development. One study detailed a microwave-assisted synthesis approach for novel thiazolopyrimidinone derivatives, demonstrating the efficiency of modern synthetic techniques in producing bioactive molecules (Djekou, Gellis, El-kashef, & Vanelle, 2006).

properties

IUPAC Name

7-[[5-[(4-methylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S2/c1-3-8-24-17(12-27-16-6-4-14(2)5-7-16)22-23-20(24)29-13-15-11-18(26)25-9-10-28-19(25)21-15/h3-7,9-11H,1,8,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDIACBKLPQKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C(N2CC=C)SCC3=CC(=O)N4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[({4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 2
Reactant of Route 2
7-[({4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 3
Reactant of Route 3
7-[({4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 4
Reactant of Route 4
7-[({4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 5
Reactant of Route 5
7-[({4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 6
7-[({4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

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